molecular formula C13H15ClN2 B11792530 1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole

1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole

Katalognummer: B11792530
Molekulargewicht: 234.72 g/mol
InChI-Schlüssel: WNDZCNFZMCBPNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a 2-chloroethyl group and a 4-ethylphenyl group attached to the pyrazole ring

Vorbereitungsmethoden

The synthesis of 1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylphenylhydrazine with 1,3-dichloroacetone under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols. These reactions typically require the presence of a base and are carried out under mild conditions.

    Oxidation Reactions: The ethyl group on the phenyl ring can be oxidized to form the corresponding carboxylic acid or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: The pyrazole ring can be reduced to form the corresponding dihydropyrazole using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: This compound is of interest as a potential pharmacophore for the development of new drugs. Its structural features make it a candidate for the design of inhibitors targeting specific enzymes or receptors.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.

    Biological Studies: Researchers use this compound to study its effects on various biological systems. It can serve as a tool for investigating the mechanisms of action of related compounds and their interactions with biological targets.

Wirkmechanismus

The mechanism of action of 1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors associated with signal transduction.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)-3-(4-ethylphenyl)urea: This compound has a similar structure but contains a urea group instead of a pyrazole ring. It may exhibit different chemical reactivity and biological activity.

    1-(2-Chloroethyl)-5-(4-methylphenyl)-1H-pyrazole: This compound differs by having a methyl group instead of an ethyl group on the phenyl ring. The change in substituent can affect its chemical properties and interactions with biological targets.

Eigenschaften

Molekularformel

C13H15ClN2

Molekulargewicht

234.72 g/mol

IUPAC-Name

1-(2-chloroethyl)-5-(4-ethylphenyl)pyrazole

InChI

InChI=1S/C13H15ClN2/c1-2-11-3-5-12(6-4-11)13-7-9-15-16(13)10-8-14/h3-7,9H,2,8,10H2,1H3

InChI-Schlüssel

WNDZCNFZMCBPNX-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C2=CC=NN2CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.